molecular formula C19H20N2O3S B12187283 6-propoxy-N-[(pyridin-2-yl)methyl]naphthalene-2-sulfonamide

6-propoxy-N-[(pyridin-2-yl)methyl]naphthalene-2-sulfonamide

Cat. No.: B12187283
M. Wt: 356.4 g/mol
InChI Key: PMCPWCLRIILPBP-UHFFFAOYSA-N
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Description

6-propoxy-N-[(pyridin-2-yl)methyl]naphthalene-2-sulfonamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its naphthalene sulfonamide core, which is substituted with a propoxy group and a pyridin-2-ylmethyl group. The unique structure of this compound makes it a valuable subject for studies in organic chemistry, medicinal chemistry, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-propoxy-N-[(pyridin-2-yl)methyl]naphthalene-2-sulfonamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

    Naphthalene Sulfonation: The initial step involves the sulfonation of naphthalene to introduce the sulfonamide group. This is usually achieved using sulfonating agents like sulfuric acid or chlorosulfonic acid.

    Propoxylation: The introduction of the propoxy group is carried out through an etherification reaction. This involves reacting the sulfonated naphthalene with a suitable propylating agent under basic conditions.

    Pyridin-2-ylmethyl Substitution: The final step involves the substitution of the sulfonamide group with the pyridin-2-ylmethyl group. This is typically achieved through a nucleophilic substitution reaction using pyridin-2-ylmethyl chloride in the presence of a base like sodium hydride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

6-propoxy-N-[(pyridin-2-yl)methyl]naphthalene-2-sulfonamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, which may reduce the sulfonamide group to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

6-propoxy-N-[(pyridin-2-yl)methyl]naphthalene-2-sulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of advanced materials, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 6-propoxy-N-[(pyridin-2-yl)methyl]naphthalene-2-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group is known to interact with enzymes and proteins, potentially inhibiting their activity. The pyridin-2-ylmethyl group may enhance the compound’s binding affinity to its targets, leading to increased potency. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Naphthalene-2-sulfonamide: Lacks the propoxy and pyridin-2-ylmethyl groups, making it less complex.

    6-methoxy-N-[(pyridin-2-yl)methyl]naphthalene-2-sulfonamide: Similar structure but with a methoxy group instead of a propoxy group.

    N-[(pyridin-2-yl)methyl]naphthalene-2-sulfonamide: Lacks the propoxy group.

Uniqueness

6-propoxy-N-[(pyridin-2-yl)methyl]naphthalene-2-sulfonamide is unique due to the presence of both the propoxy and pyridin-2-ylmethyl groups. These substitutions enhance its chemical reactivity and potential biological activity, making it a valuable compound for various research applications.

Properties

Molecular Formula

C19H20N2O3S

Molecular Weight

356.4 g/mol

IUPAC Name

6-propoxy-N-(pyridin-2-ylmethyl)naphthalene-2-sulfonamide

InChI

InChI=1S/C19H20N2O3S/c1-2-11-24-18-8-6-16-13-19(9-7-15(16)12-18)25(22,23)21-14-17-5-3-4-10-20-17/h3-10,12-13,21H,2,11,14H2,1H3

InChI Key

PMCPWCLRIILPBP-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC2=C(C=C1)C=C(C=C2)S(=O)(=O)NCC3=CC=CC=N3

Origin of Product

United States

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